ethyl 2-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
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Description
The compound “ethyl 2-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate” is a complex organic molecule. It contains an indole group, which is a significant structure in many natural products and pharmaceuticals . The indole group is known to be a precursor for the synthesis of biologically active molecules .
Molecular Structure Analysis
The molecular structure of similar compounds is typically determined using techniques such as elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography . Unfortunately, the specific structural details for this compound are not available in the retrieved sources.Scientific Research Applications
Synthesis and Biological Activity
Research on ethyl 2-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate and related compounds has focused on their synthesis and potential biological activities, exploring their use in various scientific applications. One study detailed the synthesis of novel cycloalkylthiophene-Schiff bases and their metal complexes, examining their antibacterial and antifungal properties. These compounds showed activity against several pathogenic strains, with some exhibiting activity comparable to standard antibiotics and antifungals (Altundas et al., 2010).
Chemical Synthesis Techniques
Another area of interest is the development of efficient synthesis techniques for thiophene derivatives. A study demonstrated a facile four-component Gewald reaction under organocatalyzed aqueous conditions, leading to the efficient formation of 2-amino-3-carboxamide derivatives of thiophene. This method offers a simplified approach to obtaining these compounds, which are of interest due to their potential biological activities (Abaee & Cheraghi, 2013).
Antirheumatic Potential
The antirheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes has been investigated. These compounds have been synthesized and characterized, with in vivo models showing significant antioxidant, analgesic, and anti-rheumatic effects, highlighting their potential as therapeutic agents (Sherif & Hosny, 2014).
Antimicrobial and Antioxidant Studies
Further studies on ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have demonstrated their antimicrobial and antioxidant capabilities. These findings support the exploration of thiophene derivatives for potential use in treating microbial infections and as antioxidant agents, offering a promising area for future scientific research (Raghavendra et al., 2016).
Properties
IUPAC Name |
ethyl 2-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S2/c1-4-29-24(28)20-17-11-6-5-7-13-19(17)31-23(20)26-22(27)15(3)30-21-14(2)25-18-12-9-8-10-16(18)21/h8-10,12,15,25H,4-7,11,13H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUFGZYTJGNHKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C(C)SC3=C(NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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